molecular formula C11H13NO4 B071088 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine CAS No. 173189-83-8

2-hydroxy-N-(3,5-dimethylbenzoyl)glycine

Cat. No.: B071088
CAS No.: 173189-83-8
M. Wt: 223.22 g/mol
InChI Key: POECXKASFUHLAP-UHFFFAOYSA-N
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Description

Methylsticin, also known as methysticin, is a kavalactone isolated from the roots of the kava plant (Piper methysticum). It is one of the six major kavalactones found in kava and is known for its various biological activities, including its effects on the central nervous system. Methylsticin has been studied for its potential therapeutic applications, particularly in the treatment of anxiety, inflammation, and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylsticin can be synthesized through several synthetic routes. One common method involves the condensation of appropriate precursors under controlled conditions. The reaction typically requires a base catalyst and is carried out at elevated temperatures to facilitate the formation of the kavalactone structure. The synthetic route may involve multiple steps, including the formation of intermediate compounds that are subsequently cyclized to produce methylsticin .

Industrial Production Methods

Industrial production of methylsticin often involves the extraction and purification of the compound from the kava plant. The roots of Piper methysticum are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using organic solvents such as ethanol or methanol. The extract is concentrated and purified using techniques such as chromatography to isolate methylsticin in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methylsticin undergoes various chemical reactions, including:

    Oxidation: Methylsticin can be oxidized to form quinone derivatives. This reaction is typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of methylsticin can lead to the formation of dihydromethysticin. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Methylsticin can undergo substitution reactions, particularly at the methoxy group. .

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophilic reagents, basic conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Methylsticin is used as a model compound in the study of kavalactones and their chemical properties.

    Biology: It has been shown to inhibit osteoclast formation and activation of NF-κB in lung adenocarcinoma tissue. .

    Medicine: Methylsticin has potential therapeutic applications in the treatment of anxiety, inflammation, and neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Methylsticin is used in the production of dietary supplements and herbal remedies derived from kava.

Mechanism of Action

Methylsticin exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Methylsticin is structurally and functionally similar to other kavalactones, including:

Uniqueness of Methylsticin

Methylsticin is unique among kavalactones due to its dual mechanisms of action on neurotransmitter systems and its potent anti-inflammatory effects. Its ability to activate the Nrf2 pathway and inhibit cytochrome P450 enzymes distinguishes it from other kavalactones .

Properties

CAS No.

173189-83-8

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-[(3,5-dimethylbenzoyl)amino]-2-hydroxyacetic acid

InChI

InChI=1S/C11H13NO4/c1-6-3-7(2)5-8(4-6)9(13)12-10(14)11(15)16/h3-5,10,14H,1-2H3,(H,12,13)(H,15,16)

InChI Key

POECXKASFUHLAP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC(C(=O)O)O)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC(C(=O)O)O)C

Synonyms

Acetic acid, [(3,5-dimethylbenzoyl)amino]hydroxy- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3,5-dimethylbenzamide (22.6 g, 0.15 mol) and glyoxylic acid monohydrate (15.3 g, 0.17 mol) in acetone (120 ml) is heated under nitrogen atmosphere at reflux for 6 h. The solvent is evaporated in vacuo to give 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine. To a solution of 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine in methanol (350 ml) is added concentrated sulfuric acid (4.6 ml) at room temperature. The mixture is stirred for 2 days and then concentrated in vacuo. The residue is diluted with ethyl acetate, washed with two portions of saturated sodium bicarbonate solution and with two portions of brine. The organic layer is dried over magnesium sulfate and concentrated in vacuo to give 2-methoxy-N-(3,5-dimethyl benzoyl)glycine methyl ester.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

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